molecular formula C14H11NO4S B6402010 2-(2-Methylthiophenyl)-4-nitrobenzoic acid, 95% CAS No. 1261983-67-8

2-(2-Methylthiophenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6402010
CAS RN: 1261983-67-8
M. Wt: 289.31 g/mol
InChI Key: NLYPGRZEPNYNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylthiophenyl)-4-nitrobenzoic acid (2MTN) is a nitrobenzoic acid derivative with a broad range of applications in organic synthesis, chemical biology, and medicinal chemistry. 2MTN is a versatile reagent that can be used to synthesize various compounds, including heterocycles, aromatic compounds, and natural products. It is also used in the synthesis of complex molecules such as peptides and proteins. Additionally, 2MTN can be used in the preparation of various drug compounds and as an intermediate in the manufacture of pharmaceuticals.

Scientific Research Applications

2-(2-Methylthiophenyl)-4-nitrobenzoic acid, 95% has been used in numerous scientific research applications, including the synthesis of heterocycles, aromatic compounds, and natural products. It has also been used in the synthesis of complex molecules such as peptides and proteins. Additionally, 2-(2-Methylthiophenyl)-4-nitrobenzoic acid, 95% has been used in the synthesis of drug compounds, as an intermediate in the manufacture of pharmaceuticals, and as a reagent for the preparation of organometallic compounds.

Mechanism of Action

2-(2-Methylthiophenyl)-4-nitrobenzoic acid, 95% is a nitrobenzoic acid derivative and its mechanism of action is based on its ability to form a stable nitrobenzene radical. This radical can then undergo a variety of reactions, including nucleophilic addition, radical substitution, and radical-induced addition. The radical can also be used as a catalyst for various organic transformations.
Biochemical and Physiological Effects
2-(2-Methylthiophenyl)-4-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450 (CYP) and cyclooxygenase (COX). Additionally, 2-(2-Methylthiophenyl)-4-nitrobenzoic acid, 95% has been shown to inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-(2-Methylthiophenyl)-4-nitrobenzoic acid, 95% is a versatile reagent that has a variety of applications in the laboratory. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, 2-(2-Methylthiophenyl)-4-nitrobenzoic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, 2-(2-Methylthiophenyl)-4-nitrobenzoic acid, 95% is a highly reactive compound and should be handled with caution.

Future Directions

There are a number of potential future directions for research involving 2-(2-Methylthiophenyl)-4-nitrobenzoic acid, 95%. These include the development of new synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its biochemical and physiological effects. Additionally, further research into the mechanism of action of 2-(2-Methylthiophenyl)-4-nitrobenzoic acid, 95% could lead to the development of new and more efficient synthetic routes. Finally, further research into the advantages and limitations of 2-(2-Methylthiophenyl)-4-nitrobenzoic acid, 95% in laboratory experiments could lead to more efficient and cost-effective methods of synthesis.

Synthesis Methods

2-(2-Methylthiophenyl)-4-nitrobenzoic acid, 95% can be synthesized from the reaction of 2-methylthiophenol and nitrobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at a temperature of 50-60°C. The reaction is typically complete within 30 minutes, yielding a yellow solid product. The purity of the product can be further improved by recrystallization from methanol.

properties

IUPAC Name

2-(2-methylsulfanylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-20-13-5-3-2-4-10(13)12-8-9(15(18)19)6-7-11(12)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYPGRZEPNYNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.